Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1199773-14-2
VCID: VC0175774
InChI: InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3
SMILES: CC(C)N1C=NC2=C1C=C(C=C2)C(=O)OC
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256

Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate

CAS No.: 1199773-14-2

Cat. No.: VC0175774

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate - 1199773-14-2

Specification

CAS No. 1199773-14-2
Molecular Formula C12H14N2O2
Molecular Weight 218.256
IUPAC Name methyl 3-propan-2-ylbenzimidazole-5-carboxylate
Standard InChI InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3
Standard InChI Key WSQONGVHLXDVAQ-UHFFFAOYSA-N
SMILES CC(C)N1C=NC2=C1C=C(C=C2)C(=O)OC

Introduction

Chemical Structure and Properties

The chemical structure of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate consists of a benzimidazole core with specific functional groups attached. The compound features an isopropyl group at the 1-position of the benzimidazole ring and a methyl carboxylate group at the 6-position . This structural arrangement contributes to the compound's chemical behavior and potential biological activities.

Molecular Identifiers

The compound has several identifiers that are used in chemical databases and literature. These include the CAS Registry Number 1199773-14-2, which is a unique numeric identifier assigned by the Chemical Abstracts Service . Other identifiers include the DSSTox Substance ID DTXSID50682032 and the InChIKey WSQONGVHLXDVAQ-UHFFFAOYSA-N, which serve as digital representations of the chemical structure .

Nomenclature

Several names are associated with this compound, including:

  • Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate (primary name)

  • Methyl 3-propan-2-ylbenzimidazole-5-carboxylate (IUPAC name)

  • 1H-Benzimidazole-6-carboxylic acid, 1-(1-methylethyl)-, methyl ester

The IUPAC name reflects the systematic approach to naming the compound based on its structural components, while alternative names may be used in different contexts or regions.

Physical and Chemical Properties

The compound has distinct physical and chemical properties that define its behavior in various environments. Its molecular weight is precisely 218.25 g/mol, as calculated by PubChem 2.2 . The compound's structure can be represented by the SMILES notation CC(C)N1C=NC2=C1C=C(C=C2)C(=O)OC, which encodes the connectivity between atoms in the molecule .

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂PubChem
Molecular Weight218.25 g/molPubChem
InChIInChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3PubChem
SMILESCC(C)N1C=NC2=C1C=C(C=C2)C(=O)OCPubChem
Creation Date2011-06-21PubChem
Modification Date2025-04-05PubChem

Synthesis and Preparation

The synthesis of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate involves specific chemical reactions and procedures that result in the formation of the benzimidazole ring with the desired substituents. Understanding these synthetic pathways is crucial for researchers and manufacturers working with this compound.

General Synthetic Approaches

The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. One common approach includes the reaction of an amido-nitrile with a catalyst, such as nickel. This facilitates the formation of the benzimidazole ring through a series of steps, including proto-demetallation and tautomerization processes. These reactions must be carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate may employ continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact. These methods are particularly important for scaling up production while maintaining economic viability and minimizing waste. The use of continuous flow reactors allows for better control of reaction parameters, leading to more consistent product quality.

Biological and Pharmacological Activities

Benzimidazole derivatives, including Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate, have garnered significant interest in pharmaceutical research due to their diverse biological activities. The specific structural features of this compound suggest potential applications in various therapeutic areas.

Anticancer Activity Exploration

The potential anticancer activity of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate is an area of active investigation. Some benzimidazole derivatives have shown promising results in inhibiting the growth of cancer cells through various mechanisms, such as interference with DNA replication or disruption of cellular signaling pathways. The specific structural features of this compound may confer unique interactions with cancer-related targets, making it a candidate for further anticancer drug development research.

Ongoing Research and Future Directions

Current research on Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate continues to explore its full range of biological activities. This includes investigations into potential applications in treating infectious diseases, cancer, and other medical conditions. As research progresses, new insights into the compound's mechanisms of action and structure-activity relationships may emerge, potentially leading to the development of optimized derivatives with enhanced therapeutic properties.

Applications in Materials Science

Beyond its biological applications, Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate and related benzimidazole derivatives have found uses in materials science and technology. These applications leverage the compound's unique electronic and structural properties.

Organic Semiconductors

Benzimidazole derivatives are used in synthesizing organic semiconductors, which are important components in electronic devices. The specific electronic properties of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate, including its conjugated system and functional groups, contribute to its potential utility in this field. Organic semiconductors offer advantages such as flexibility, lower cost, and simpler processing compared to traditional inorganic semiconductors.

Solar Cell Applications

Another significant application of benzimidazole derivatives is in the development of dyes for solar cells. The compound's ability to absorb light and facilitate electron transfer makes it potentially valuable in photovoltaic technologies. The specific structural features of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate may influence its efficiency in light absorption and energy conversion processes, which are critical factors in solar cell performance.

Spectroscopic Analysis

Spectroscopic methods play a crucial role in confirming the structure and purity of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate. These analytical techniques provide valuable information about the compound's molecular structure, functional groups, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds like Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate. Both proton (¹H) and carbon (¹³C) NMR spectra can provide detailed information about the chemical environment of atoms within the molecule. The isopropyl group would typically show characteristic signals for the methine proton and the two methyl groups, while the benzimidazole ring protons would appear in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate. The methyl carboxylate group would show characteristic absorption bands for the C=O stretching vibration (typically around 1700-1750 cm⁻¹) and C-O stretching (around 1200-1300 cm⁻¹). The benzimidazole ring would also show specific absorption patterns in the aromatic region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate. The molecular ion peak would correspond to the molecular weight of 218.25 g/mol, and the fragmentation pattern would reflect the breaking of specific bonds within the molecule, providing additional structural confirmation.

Comparison with Related Compounds

Comparing Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate with structurally related compounds provides valuable insights into structure-activity relationships and potential applications. One such related compound is 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid.

Structural Similarities and Differences

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS: 53484-18-7) shares the benzimidazole core structure with Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate but differs in two key aspects: it has a methyl group instead of an isopropyl group at the 1-position, and it has a carboxylic acid group instead of a methyl carboxylate at the 6-position . These differences result in distinct chemical properties, such as solubility and reactivity.

PropertyMethyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
Molecular FormulaC₁₂H₁₄N₂O₂C₉H₈N₂O₂
Molecular Weight218.25 g/mol176.17 g/mol
CAS Number1199773-14-253484-18-7
1-Position SubstituentIsopropylMethyl
6-Position SubstituentMethyl carboxylateCarboxylic acid

Comparative Biological Activity

The structural differences between these compounds likely result in different biological activities. The isopropyl group in Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate provides greater lipophilicity compared to the methyl group in 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, potentially affecting membrane permeability and binding to biological targets. Similarly, the methyl carboxylate versus carboxylic acid functional group affects properties such as hydrogen bonding capability and ionization state at physiological pH.

Synthetic Relationships

From a synthetic perspective, 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid could potentially serve as a precursor or derivative of Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate. The carboxylic acid group can be converted to a methyl ester through esterification reactions, and the methyl group at the 1-position could potentially be modified to an isopropyl group through appropriate synthetic methods. These synthetic relationships highlight the versatility of benzimidazole chemistry in creating diverse derivatives with tailored properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator